molecular formula C9H16N2O B1428497 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone CAS No. 1147422-10-3

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Cat. No. B1428497
CAS RN: 1147422-10-3
M. Wt: 168.24 g/mol
InChI Key: RJBGDSXUIAWZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is a laboratory chemical used for scientific research and development . Its IUPAC name is 7-acetyl-2,7-diazaspiro[3.5]nonane .


Molecular Structure Analysis

The molecular formula of “1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is C9H16N2O . The InChI code is 1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is 168.24 . It should be stored in a refrigerator .

Scientific Research Applications

Covalent Inhibitors of KRAS G12C

This compound has been evaluated for its potential as a covalent inhibitor of KRAS G12C, which is a mutation associated with various cancers. The derivatives of this compound have shown favorable metabolic stability and anti-tumor activity .

Life Sciences and Organic Synthesis

The compound is also mentioned in the context of life sciences research and organic synthesis. It is used as a reagent in various fields, including advanced technology research related to life sciences, as well as environmental measurement .

Mechanism of Action

The compound has been identified as a potent covalent inhibitor against KRAS G12C, a mutated cysteine residue effective for the treatment of solid tumors . The compound binds in the switch-II pocket of KRAS G12C .

Safety and Hazards

The compound is used for scientific research and development only . It should not be released into the environment . In case of contact with skin or eyes, or if inhaled, it’s recommended to seek medical attention .

Future Directions

The compound has shown promising results in the treatment of solid tumors . Further optimization led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

properties

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBGDSXUIAWZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Synthesis routes and methods

Procedure details

To a solution of 2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester (70 mg, 0.309 mmol) in DCM (3 mL) were added acetyl chloride (32 μL, 0.450 mmol) and triethylamine (54 μL, 0.526 mmol). The resulting mixture was stirred at RT for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, and washed with MeOH then eluted with 2 M NH3 in MeOH to give 7-acetyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester. To a solution of 7-acetyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester in DCM (3 mL) was added TFA (1 mL) and the resulting mixture was stirred at RT for 1 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to give the title compound as a colourless oil (41 mg, 79%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 2
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.